molecular formula C9H13N2OPSi B14286388 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine CAS No. 122202-81-7

2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine

Cat. No.: B14286388
CAS No.: 122202-81-7
M. Wt: 224.27 g/mol
InChI Key: JQVGCUKRESIIAR-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine is a heterocyclic compound that features a unique combination of silicon, nitrogen, and phosphorus atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine typically involves the reaction of trimethylsilyl chloride with a suitable diazaphospholo[1,5-a]pyridine precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove the trimethylsilyl group or to alter the oxidation state of the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diazaphospholo[1,5-a]pyridine derivatives .

Scientific Research Applications

2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine exerts its effects involves its ability to form stable complexes with various metal ions and to participate in nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes and receptors that are sensitive to phosphorus-containing compounds .

Comparison with Similar Compounds

Properties

CAS No.

122202-81-7

Molecular Formula

C9H13N2OPSi

Molecular Weight

224.27 g/mol

IUPAC Name

[1,2,4]diazaphospholo[1,5-a]pyridin-2-yloxy(trimethyl)silane

InChI

InChI=1S/C9H13N2OPSi/c1-14(2,3)12-9-10-11-7-5-4-6-8(11)13-9/h4-7H,1-3H3

InChI Key

JQVGCUKRESIIAR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NN2C=CC=CC2=P1

Origin of Product

United States

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